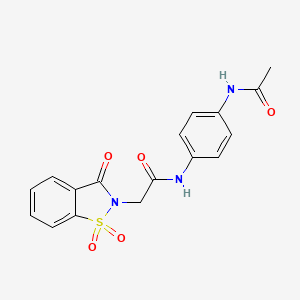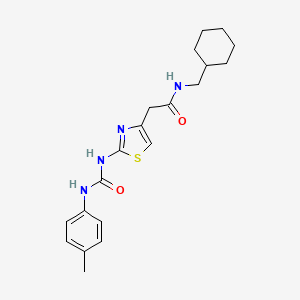
3-((4-methoxyphenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-methoxyphenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonylurea compounds and has been found to have various biological and pharmacological properties.
Mechanism of Action
The mechanism of action of 3-((4-methoxyphenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide is not fully understood. However, it has been proposed that this compound exerts its biological and pharmacological effects by inhibiting the activity of sulfonylurea receptor 1 (SUR1) and transient receptor potential vanilloid 4 (TRPV4) channels. This leads to the activation of adenosine monophosphate-activated protein kinase (AMPK), which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity, enhance glucose uptake, and improve glucose tolerance. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
3-((4-methoxyphenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. This compound has also been found to have low toxicity and is well-tolerated in animal models. However, one of the limitations of this compound is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
For the use of 3-((4-methoxyphenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide in scientific research include the development of new antidiabetic drugs and the treatment of cancer.
Synthesis Methods
The synthesis of 3-((4-methoxyphenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-(naphthalen-1-yl)thiazol-2-amine in the presence of triethylamine. The resulting product is then treated with propanoyl chloride to obtain the final compound, this compound. The purity of the compound can be confirmed using various analytical techniques such as HPLC, NMR, and MS.
Scientific Research Applications
3-((4-methoxyphenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide has been extensively used in scientific research due to its various biological and pharmacological properties. It has been found to exhibit potent antidiabetic, anti-inflammatory, and anticancer activities. This compound has also been shown to have a positive effect on glucose homeostasis, insulin secretion, and insulin sensitivity. Furthermore, this compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S2/c1-29-17-9-11-18(12-10-17)31(27,28)14-13-22(26)25-23-24-21(15-30-23)20-8-4-6-16-5-2-3-7-19(16)20/h2-12,15H,13-14H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUQCKNBCOFFNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)butanoate](/img/structure/B2903971.png)
![6-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2903973.png)

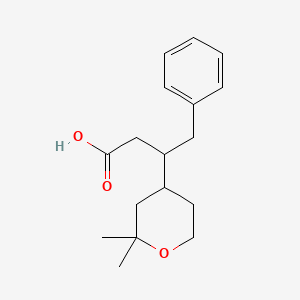
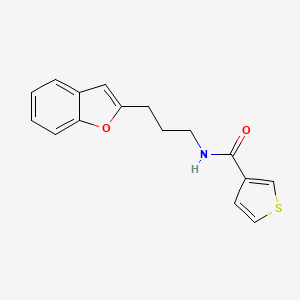
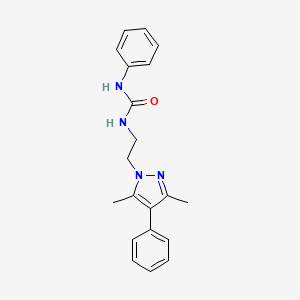
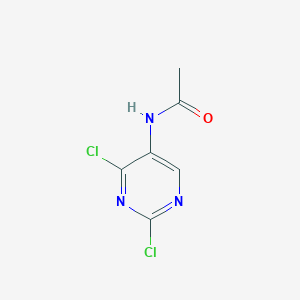
![4-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2903985.png)
